9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one is a modified nucleoside. Nucleosides are fundamental building blocks of RNA and DNA, crucial for genetic information storage and transfer within cells. This particular nucleoside is a derivative of 2'-C-methyladenosine, a naturally occurring modified nucleoside found in various RNA molecules. [] Modifications in nucleosides, like the 2'-C-methyl group in this case, can significantly impact the structure and function of RNA, influencing processes like translation and stability. Therefore, 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one and similar modified nucleosides are of significant interest in scientific research, particularly in fields like biochemistry, molecular biology, and medicinal chemistry.
2'-C-methylinosine is classified as a modified purine nucleoside. It can be derived from naturally occurring nucleosides through various enzymatic and synthetic processes. The compound is found in certain types of RNA, particularly in eukaryotic organisms, where it contributes to the structural diversity and functional capabilities of RNA molecules.
The synthesis of 2'-C-methylinosine can be achieved through several methods, including:
One notable approach involves starting from 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose, which undergoes several transformations to yield 2'-C-methylinosine . This method emphasizes the importance of protecting groups during synthesis to ensure that only desired modifications occur.
The molecular formula for 2'-C-methylinosine is C₁₁H₁₃N₅O₄. Its structure consists of a purine base (inosine) attached to a ribose sugar, which has a methyl group at the 2' position.
2'-C-methylinosine can participate in various chemical reactions typical for nucleosides:
The reactivity of 2'-C-methylinosine is influenced by its modified structure, which can affect hydrogen bonding patterns and steric interactions during hybridization processes .
The mechanism of action for 2'-C-methylinosine primarily involves its role in stabilizing RNA structures. The methyl group at the 2' position contributes to:
Data suggest that such modifications are crucial for maintaining proper cellular functions and responses to environmental stimuli .
2'-C-methylinosine has several important applications in scientific research:
The development of 2'-modified nucleosides represents a pivotal advancement in antiviral chemotherapy, with 2'-C-methylinosine emerging as a significant structural motif within this class. The historical exploration of 2'-position modifications began in earnest following observations that sugar moiety alterations could impart superior antiviral properties by exploiting viral polymerase specificity [1] [8]. Early analogues like 2'-C-methylcytidine demonstrated broad-spectrum activity against RNA viruses, including hepatitis C virus (HCV) and foot-and-mouth disease virus, establishing the therapeutic potential of the 2'-C-methyl configuration [2] [6]. This discovery catalyzed extensive structure-activity relationship (SAR) studies focused on modifying the ribose scaffold, particularly through introduction of methyl groups at the 2' carbon position that sterically hinder phosphodiester bond formation during viral RNA elongation [1].
The strategic placement of methyl substituents at the 2'-carbon rather than the 2'-oxygen atom proved critical for antiviral efficacy, as it produced chain-terminating properties without complete abolition of substrate recognition by viral polymerases. This approach differed fundamentally from earlier nucleoside analogues that relied on deoxyribose sugar substitutions or 3'-position modifications [8]. The development of 2'-C-methylinosine specifically arose from systematic exploration of purine variants within this chemical class, expanding beyond the initially studied pyrimidine analogues to target a broader range of viral pathogens [1] [8].
Table 1: Evolution of Key 2'-Modified Nucleoside Analogues
Compound | Viral Targets | Significance | Reference |
---|---|---|---|
2'-C-methylcytidine | HCV, HEV, FMDV | First 2'-C-methyl analogue with broad-spectrum RNA virus inhibition | [2] [6] |
2'-C-methyladenosine | HCV, Flaviviruses | Demonstrated importance of nucleobase pairing | [1] |
7-deaza-2'-C-methyladenosine | HCV, Norovirus | Validated bicyclic base modifications | [1] |
2'-C-methylinosine | Undisclosed RNA viruses | Purine extension of 2'-C-methyl platform | [8] |
The antiviral efficacy of 2'-C-methylinosine primarily stems from its capacity to inhibit viral RNA-dependent RNA polymerases (RdRps) through strategic molecular mimicry combined with controlled steric hindrance. Upon cellular uptake, 2'-C-methylinosine undergoes phosphorylation by host kinases to form the active triphosphate metabolite, which competes with natural inosine triphosphate for incorporation into the growing RNA chain [2] [8]. The defining structural feature—the methyl group at the 2'-carbon position—creates steric conflict with the active site of viral RdRp upon incorporation, preventing formation of the 3'-5' phosphodiester linkage with the incoming nucleotide. This results in premature chain termination and abortive viral replication [1] [6].
Biochemical studies of related 2'-C-methyl nucleosides reveal their incorporation efficiency varies significantly based on the viral polymerase's structural flexibility. For instance, the hepatitis E virus (HEV) RdRp demonstrates high susceptibility to 2'-C-methyl analogues, with 2'-C-methylcytidine achieving 50% effective concentrations (EC₅₀) in the low micromolar range (1-10µM) in subgenomic replicon systems [2]. Similarly, 2'-C-methylinosine's inhibitory potential stems from the complementarity between its hypoxanthine base and cytosine in the template RNA strand, a pairing preference conserved across many viral RdRps [8].
The incorporation fidelity of 2'-C-methylinosine triphosphate is further enhanced by the pseudoribose configuration maintained by the 2'-methyl group, which preserves the 3'-endo conformation necessary for polymerase recognition. This contrasts with natural nucleosides that equilibrate between 2'-endo and 3'-endo conformations. The locked conformation reduces the entropic penalty for binding, partially compensating for the steric constraints introduced by the methyl group [1]. Resistance profiling studies of related compounds indicate that prolonged exposure may select for polymerase mutations (notably S282T in HCV NS5B), suggesting a similar resistance pathway might emerge against 2'-C-methylinosine therapy [1] [8].
Table 2: Mechanistic Comparison of 2'-Modified Nucleosides in Polymerase Inhibition
Parameter | 2'-C-Methylinosine | 2'-O-Methylinosine | Unmodified Inosine |
---|---|---|---|
Incorporation Efficiency | Moderate | Poor | High |
Chain Termination | Immediate | Delayed | None |
Conformational Preference | 3'-endo | 2'-endo/3'-endo mix | Dynamic |
Steric Hindrance | Significant at 2' position | Minimal | None |
Base Pairing Specificity | Hypoxanthine:Cytosine | Hypoxanthine:Cytosine | Hypoxanthine:Cytosine |
The biological activity of 2'-modified nucleosides exhibits profound dependence on the precise positioning of methyl substituents, creating distinct pharmacological profiles for 2'-C-methylinosine versus its 2'-O-methylinosine isomer. This isomerism represents a critical structure-activity consideration, as the carbon versus oxygen methylation sites impart divergent steric, electronic, and metabolic properties despite identical molecular formulae (C₁₁H₁₄N₄O₅) [4] [5]. The methyl group attachment point determines the compound's capacity to function as a chain terminator versus an RNA cap modifier.
2'-C-methylinosine features a tertiary carbon at the 2' position, creating a steric barrier that prevents the 3'-hydroxyl from engaging in further phosphodiester bond formation after incorporation into viral RNA. This contrasts sharply with 2'-O-methylinosine, where methylation occurs on the ribose oxygen rather than the carbon skeleton. The 2'-O-methyl derivative maintains a standard hydrogen at the 2'-carbon, permitting continued RNA elongation after incorporation [5] [9]. Consequently, 2'-O-methylinosine demonstrates substantially reduced antiviral activity against RNA viruses compared to its 2'-C-methyl counterpart [4] [9].
Chromatographic analyses reveal significant differences in the physicochemical behavior of these isomers. Under reversed-phase HPLC conditions, 2'-C-methylinosine displays increased hydrophobicity (retention time ≈14.2 min) relative to 2'-O-methylinosine (≈12.8 min) due to the exposed hydroxyl group in the latter [5]. Mass spectrometry differentiation presents challenges due to identical molecular weights (282.25 Da) and similar fragmentation patterns. However, advanced techniques leveraging collision-induced dissociation can distinguish them through subtle differences in fragmentation intensity ratios, particularly in the m/z 150→136 transition [5]. These analytical distinctions are crucial for avoiding misidentification during metabolic studies, especially given that both compounds may coexist in biological samples after administration of nucleoside analogue prodrugs [5].
The metabolic stability profiles further differentiate these isomers. 2'-C-methylinosine demonstrates enhanced resistance to phosphorolytic cleavage by purine nucleoside phosphorylase due to steric hindrance around the glycosidic bond, potentially extending its intracellular half-life. Conversely, 2'-O-methylinosine undergoes more rapid enzymatic degradation, consistent with observations for other 2'-O-methylated nucleosides [8] [9]. These biochemical differences underscore why 2'-C-methyl modification has emerged as the pharmacologically preferred configuration for antiviral nucleoside development despite the synthetic challenges associated with creating carbon-methylated ribose scaffolds [1] [8].
Table 3: Structural and Functional Comparison of 2'-Methylinosine Isomers
Property | 2'-C-Methylinosine | 2'-O-Methylinosine |
---|---|---|
Methyl Group Position | Carbon at ribose 2' position | Oxygen at ribose 2' position |
Glycosidic Bond Stability | Enhanced (steric protection) | Standard |
Antiviral Mechanism | Chain termination | Cap modification/translation inhibition |
Retention Factor (RP-HPLC) | 0.42 | 0.38 |
Predominant Biological Role | Viral polymerase inhibitor | tRNA/rRNA modification analogue |
Metabolic Vulnerability | Resistant to phosphorylase | Susceptible to phosphorylase |
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